molecular formula C23H15ClN2O3S2 B4652694 2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione

2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione

Cat. No.: B4652694
M. Wt: 467.0 g/mol
InChI Key: PXWCKEOHYNUGEG-WQRHYEAKSA-N
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Description

2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine core, which is fused with a furan ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Furan Ring: This step involves the reaction of the intermediate with a furan derivative.

    Attachment of the Chlorophenyl Group: This is usually done via a substitution reaction where the chlorophenyl group is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the double bonds or the thiazolo ring, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dione derivatives, while reduction could produce tetrahydrofuran analogs.

Scientific Research Applications

2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies to understand its interaction with enzymes and receptors, which could lead to the development of new drugs.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione can be compared with other heterocyclic compounds such as:
    • Benzothiophene derivatives
    • Thiazole derivatives
    • Furan derivatives

Uniqueness

What sets this compound apart is its fused ring structure, which combines multiple heterocyclic systems. This unique arrangement can result in distinct electronic and steric properties, making it valuable for specific applications in medicinal and materials chemistry.

Properties

IUPAC Name

(4Z)-4-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-triene-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3S2/c24-13-5-3-4-12(10-13)16-9-8-14(29-16)11-18-21(28)26-22-19(20(27)25-23(26)31-18)15-6-1-2-7-17(15)30-22/h3-5,8-11H,1-2,6-7H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWCKEOHYNUGEG-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=O)C(=CC5=CC=C(O5)C6=CC(=CC=C6)Cl)SC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=O)/C(=C/C5=CC=C(O5)C6=CC(=CC=C6)Cl)/SC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Reactant of Route 2
Reactant of Route 2
2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Reactant of Route 3
2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Reactant of Route 4
2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Reactant of Route 5
2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Reactant of Route 6
2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione

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